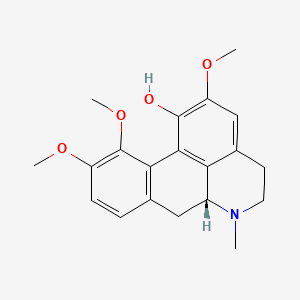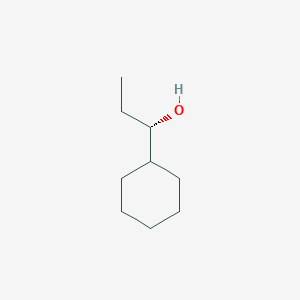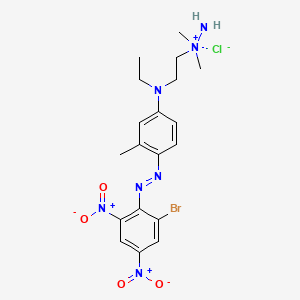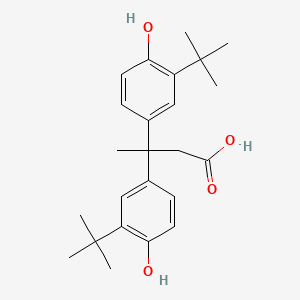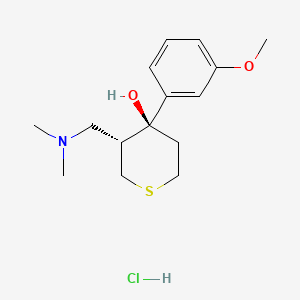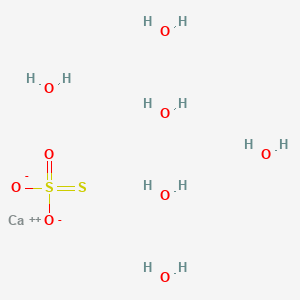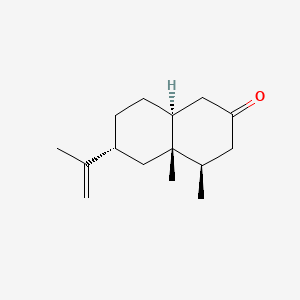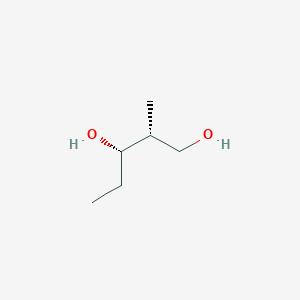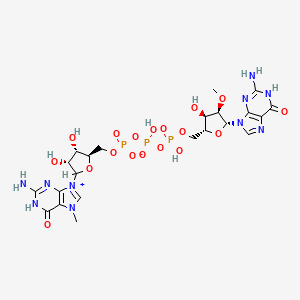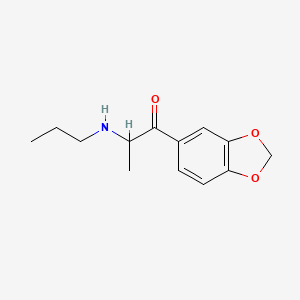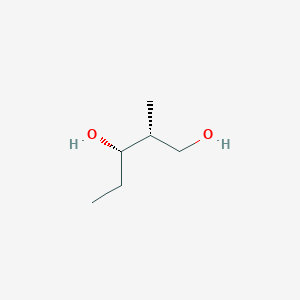
Sulofenur metabolite IV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulofenur metabolite IV is a derivative of sulofenur, a diarylsulfonylurea compound known for its anticancer properties. Sulofenur itself has been studied extensively for its broad-spectrum activity against various solid tumors. its clinical application has been limited due to side effects such as anemia and methemoglobinemia . Understanding the properties and behavior of its metabolites, including this compound, is crucial for developing more effective and safer anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulofenur metabolite IV involves several steps, starting from the parent compound, sulofenur. The process typically includes:
Nitration: Introduction of a nitro group to the aromatic ring of sulofenur.
Reduction: Conversion of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: Addition of a sulfonyl group to the amino group, forming the sulfonamide structure.
Hydrolysis: Hydrolysis of the sulfonamide to yield the final metabolite
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale reactors for nitration and reduction steps.
Continuous Flow Reactors: For sulfonation and hydrolysis steps to ensure consistent product quality and yield.
Purification: Techniques such as crystallization and chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
Sulofenur metabolite IV undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group back to an amino group using reducing agents.
Substitution: Replacement of the sulfonyl group with other functional groups under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Methanol, ethanol, acetonitrile.
Conditions: Reactions typically occur at room temperature to 80°C, under atmospheric pressure
Major Products
The major products formed from these reactions include various sulfonylurea derivatives, which can be further modified to enhance their anticancer properties .
Scientific Research Applications
Sulofenur metabolite IV has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of sulfonylurea derivatives in various chemical reactions.
Biology: Investigated for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly against solid tumors. .
Mechanism of Action
Sulofenur metabolite IV exerts its effects through several mechanisms:
Inhibition of Glutathione Reductase: This enzyme is crucial for maintaining cellular redox balance. .
Induction of Apoptosis: The compound induces programmed cell death in cancer cells by activating apoptotic pathways.
Disruption of Cellular Metabolism: It interferes with the metabolic pathways of cancer cells, leading to reduced cell proliferation and growth
Comparison with Similar Compounds
Sulofenur metabolite IV is compared with other diarylsulfonylurea compounds such as:
Sulofenur: The parent compound with similar anticancer properties but higher toxicity.
ILX-295501: A derivative with improved pharmacokinetic properties and reduced side effects.
N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine: Another metabolite of sulofenur with distinct biological activities.
This compound is unique due to its specific inhibition of glutathione reductase and its potential for reduced side effects compared to its parent compound .
Properties
CAS No. |
133883-96-2 |
|---|---|
Molecular Formula |
C16H15ClN2O4S |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[(3-hydroxy-2,3-dihydro-1H-inden-5-yl)sulfonyl]urea |
InChI |
InChI=1S/C16H15ClN2O4S/c17-11-3-5-12(6-4-11)18-16(21)19-24(22,23)13-7-1-10-2-8-15(20)14(10)9-13/h1,3-7,9,15,20H,2,8H2,(H2,18,19,21) |
InChI Key |
JCWVSADLTGFFOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


